molecular formula C29H30O7 B045961 Mono-aldehyde gossypol CAS No. 114309-69-2

Mono-aldehyde gossypol

Cat. No. B045961
M. Wt: 490.5 g/mol
InChI Key: ONONBUNYLFASFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mono-aldehyde gossypol is a natural product found in cottonseeds and is a promising compound for its potential therapeutic properties. It is a derivative of gossypol, a polyphenol compound that has been extensively studied for its anti-cancer and anti-HIV properties. Mono-aldehyde gossypol has been investigated for its potential as an anti-cancer agent, and its synthesis and mechanism of action have been studied in detail.

Mechanism Of Action

The mechanism of action of mono-aldehyde gossypol is complex and involves multiple pathways. The compound has been shown to inhibit the activity of several enzymes involved in cell growth and proliferation, including cyclin-dependent kinases and topoisomerases. It also induces the production of reactive oxygen species, which can lead to DNA damage and apoptosis in cancer cells. Mono-aldehyde gossypol has also been shown to modulate the expression of several genes involved in cell cycle regulation and apoptosis.

Biochemical And Physiological Effects

Mono-aldehyde gossypol has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and inhibit tumor growth in animal models. The compound has also been shown to have anti-inflammatory and anti-viral properties, and has potential as a therapeutic agent for HIV infection. However, the compound has also been shown to have some toxic effects, particularly at high doses.

Advantages And Limitations For Lab Experiments

Mono-aldehyde gossypol has several advantages for lab experiments. It is a natural product that can be synthesized in the lab, and its synthesis and mechanism of action have been well-studied. The compound has also been shown to have potent anti-cancer and anti-viral properties, making it a promising therapeutic agent. However, the compound has some limitations for lab experiments. It can be difficult to synthesize and purify, and its toxic effects can limit its use in certain experiments.

Future Directions

There are several future directions for research on mono-aldehyde gossypol. One area of focus is the development of novel synthesis methods that can increase the yield of the compound. Another area of focus is the investigation of the compound's potential as an anti-inflammatory and anti-viral agent. Additionally, research is needed to investigate the compound's potential as a therapeutic agent for HIV infection and other viral diseases. Finally, more research is needed to better understand the compound's toxic effects and to develop strategies to mitigate these effects.

Synthesis Methods

Mono-aldehyde gossypol can be synthesized from gossypol through a series of chemical reactions. The first step involves the oxidation of gossypol to form gossypolone, which is then reacted with formaldehyde to form mono-aldehyde gossypol. The synthesis process is complex and requires the use of specialized equipment and chemicals. However, the yield of mono-aldehyde gossypol can be optimized through careful control of reaction conditions.

Scientific Research Applications

Mono-aldehyde gossypol has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and inhibit tumor growth in animal models. The compound has also been investigated for its potential as an anti-inflammatory and anti-viral agent. Research has shown that mono-aldehyde gossypol can inhibit the replication of HIV-1 virus in vitro, and has potential as a therapeutic agent for HIV infection.

properties

IUPAC Name

2,3,8-trihydroxy-6-methyl-4-propan-2-yl-7-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O7/c1-11(2)20-15-7-13(5)22(25(32)16(15)9-19(31)27(20)34)23-14(6)8-17-21(12(3)4)29(36)26(33)18(10-30)24(17)28(23)35/h7-12,31-36H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONONBUNYLFASFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O)O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150697
Record name Mono-aldehyde gossypol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mono-aldehyde gossypol

CAS RN

114309-69-2
Record name Mono-aldehyde gossypol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114309692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mono-aldehyde gossypol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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